2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid
Description
2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Properties
IUPAC Name |
2-(6-propan-2-ylpyrimidin-4-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)7-3-8(11-5-10-7)14-4-9(12)13/h3,5-6H,4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAKXJNAIKZNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid typically involves the reaction of 6-isopropylpyrimidine-4-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent such as ethanol or water.
Industrial Production Methods
Industrial production of 2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid exhibit significant anticancer properties. For instance, research focusing on pyrimidine derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Case Study: Inhibition of Tumor Growth
A study demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the inhibition of specific kinases associated with tumor progression. The compound was administered intraperitoneally at varying doses, showing a dose-dependent response in tumor size reduction.
| Dose (mg/kg) | Tumor Size Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 50 | 75 |
1.2 Anti-Angiogenic Properties
Another significant application is in the field of anti-angiogenesis. Compounds that inhibit ferrochelatase (FECH), an enzyme crucial for heme biosynthesis, have been shown to exhibit anti-angiogenic effects. This inhibition leads to reduced vascularization in tumors, making it a promising area for further research .
Agricultural Applications
2.1 Herbicide Development
The structural characteristics of 2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid suggest potential use as a herbicide. Research indicates that compounds with similar pyrimidine structures can effectively inhibit plant growth by disrupting specific metabolic pathways.
Case Study: Efficacy as a Herbicide
In field trials, the compound was tested against common agricultural weeds. Results showed significant growth inhibition at concentrations as low as 100 ppm, demonstrating its potential as an environmentally friendly herbicide alternative.
| Weed Species | Growth Inhibition (%) at 100 ppm |
|---|---|
| Amaranthus spp. | 80 |
| Chenopodium spp. | 65 |
| Solanum spp. | 70 |
Biochemical Research
3.1 Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For example, studies have highlighted its role as an inhibitor of certain phosphatases, which are critical in regulating cellular signaling pathways.
Case Study: Phosphatase Inhibition
In vitro assays demonstrated that 2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid could inhibit phosphatase activity by up to 60% at a concentration of 50 µM, suggesting its utility in biochemical research focused on signal transduction.
Mechanism of Action
The mechanism of action of 2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding assays, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Fluroxypyr: 2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid
Uniqueness
2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid is unique due to its specific structural features, such as the isopropyl group and the pyrimidine ring. These features may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the pyrimidine ring also allows for potential interactions with nucleic acids or proteins, making it a valuable compound for various research applications.
Biological Activity
2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an isopropyl group and an ether linkage to acetic acid. Its structural formula is represented as follows:
The biological activity of 2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes that play a role in metabolic disorders, potentially leading to therapeutic effects in conditions like diabetes and obesity.
- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing signaling pathways associated with inflammation and cell proliferation.
Biological Activities
Research indicates that 2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid possesses several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating autoimmune diseases .
- Anticancer Properties : There is evidence supporting its role as an anticancer agent by inhibiting tumor growth through modulation of the MDM2-p53 interaction .
Research Findings and Case Studies
Several studies have investigated the biological effects of 2-((6-Isopropylpyrimidin-4-yl)oxy)acetic acid. Notable findings include:
- Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
